molecular formula C12H15BrN2O2 B5520826 3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide

3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide

Cat. No.: B5520826
M. Wt: 299.16 g/mol
InChI Key: VPFUDGGQFWDCJE-UHFFFAOYSA-N
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Description

3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.03169 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties

A study by Baranovskyi et al. (2018) reported the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides. They synthesized 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones by cyclization of thiocyanatoamides. These compounds showed significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (Baranovskyi et al., 2018).

Carbon Monoxide Source in Palladium-catalyzed Aminocarbonylations

Wan et al. (2002) described using Dimethylformamide (DMF) as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of p-tolyl bromide. This reaction delivers aryl amides in good yields, highlighting a potential application in organic synthesis and pharmaceutical research (Wan et al., 2002).

Carbonyl Propargylation or Allenylation

Masuyama et al. (1998) demonstrated that 3-Bromoprop-1-yne causes carbonyl propargylation, leading to the production of 1-substituted but-3-yn-1-ols. This process can be applied in organic synthesis, particularly in the construction of complex molecular architectures (Masuyama et al., 1998).

Synthesis and Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) synthesized compounds including (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone and investigated their inhibitory effects on human carbonic anhydrase II (hCA II) isozyme. These bromophenols showed effective hCA II inhibitory activity, suggesting their potential as drug candidates for various medical conditions (Balaydın et al., 2012).

Electrosynthesis of 3-Amino-2-Thiocyanato-α,β-Unsaturated Carbonyl Derivatives

Kang et al. (2016) developed an efficient paired electrosynthesis method involving C–H functionalization and subsequent C–S and C–N bond formation. This process is significant in the synthesis of valuable 3-amino-2-thiocyanato-α,β-unsaturated carbonyl derivatives, highlighting its potential in chemical synthesis (Kang et al., 2016).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Properties

IUPAC Name

3-bromo-N-[(3,4-dimethylphenyl)carbamoyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8-3-4-10(7-9(8)2)14-12(17)15-11(16)5-6-13/h3-4,7H,5-6H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFUDGGQFWDCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(=O)CCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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